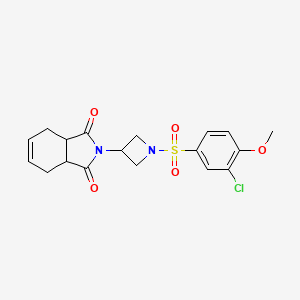

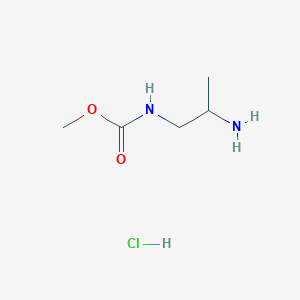

![molecular formula C14H13N3 B2729463 8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 850020-93-8](/img/structure/B2729463.png)

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, also known as 8-Methyl-2-phenylimidazo[1,2-a]pyridine, is a heterocyclic aromatic amine (HAA) which has been found to be a potential carcinogen and mutagen. This compound is one of the most commonly studied HAA compounds due to its widespread presence in the environment and in food products. It is a major component of many foodstuffs, including meats, fish, eggs, and dairy products, as well as some beverages, such as beer and wine.

Applications De Recherche Scientifique

Carcinogenic Properties and Mechanisms

8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine, structurally similar to 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has been studied for its carcinogenic properties. PhIP, produced during cooking, has been shown to induce colon and mammary carcinomas in rats, suggesting a potential link to human malignancies (Ito et al., 1991). Additionally, the mutagenic potency of structural isomers of PhIP, which include compounds with similar structures to this compound, has been evaluated, indicating that structural features influence their mutagenic potential (Chrisman et al., 2008).

Potential Therapeutic Applications

Research on derivatives of 2-phenylimidazo[1,2-a]pyridine, a class to which this compound belongs, has shown that some of these compounds have anti-inflammatory and analgesic activities. Specifically, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid was identified as the most active compound in this series, indicating potential therapeutic applications (Di Chiacchio et al., 1998).

Metabolism and Excretion

The metabolism and excretion of PhIP, a closely related compound, have been studied in humans. The urinary excretion of its metabolites has been linked to individual activity levels of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2), suggesting that these enzymes play a significant role in the metabolic processing of such compounds (Stillwell et al., 2002).

Propriétés

IUPAC Name |

8-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-6-5-9-17-13(15)12(16-14(10)17)11-7-3-2-4-8-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOFRAMALMJSSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

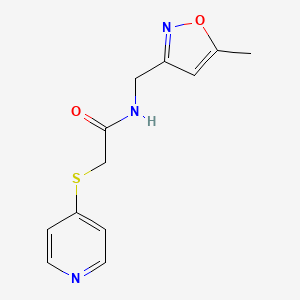

![2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2729384.png)

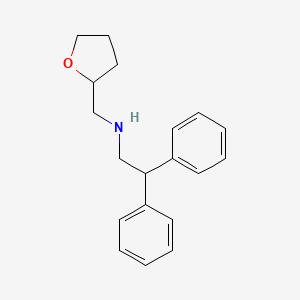

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(1-{[(3-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2729387.png)

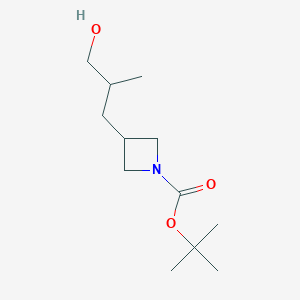

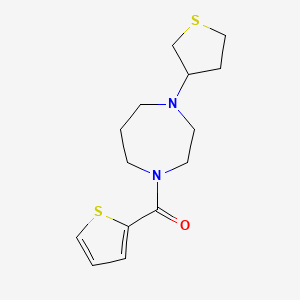

![(4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2729390.png)

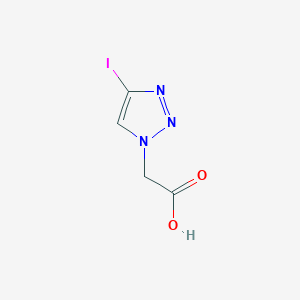

![2-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2729391.png)

![[(3R)-piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2729398.png)

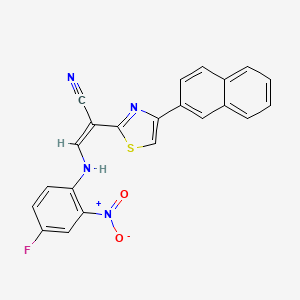

![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2729401.png)